molecular formula C18H24ClN3O2 B7171503 N-(2-chlorophenyl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]propanamide

N-(2-chlorophenyl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]propanamide

Cat. No.: B7171503
M. Wt: 349.9 g/mol
InChI Key: BZPHVFZIWRHVEY-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]propanamide” is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a piperidinyl group, and an oxopyrrolidinyl group

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2/c1-13(18(24)20-16-6-3-2-5-15(16)19)21-11-8-14(9-12-21)22-10-4-7-17(22)23/h2-3,5-6,13-14H,4,7-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPHVFZIWRHVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Cl)N2CCC(CC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorophenyl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]propanamide” typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzoyl chloride, reacts with an appropriate amine to form the chlorophenyl intermediate.

    Piperidinyl Group Introduction: The intermediate is then reacted with 4-(2-oxopyrrolidin-1-yl)piperidine under specific conditions to introduce the piperidinyl group.

    Final Amide Formation: The final step involves the formation of the amide bond through a condensation reaction, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the oxopyrrolidinyl moiety, converting it to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to understand molecular mechanisms in cells.

Medicine

In medicinal chemistry, “N-(2-chlorophenyl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]propanamide” could be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(2-chlorophenyl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]propanamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of their activity. The pathways involved may include signal transduction cascades, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide
  • N-(2-chlorophenyl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]butanamide

Uniqueness

“N-(2-chlorophenyl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]propanamide” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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